Methyl 2-methylidene-5-oxohexanoate
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Overview
Description
Methyl 2-methylidene-5-oxohexanoate is an organic compound with the molecular formula C8H12O3. It is an ester derivative, characterized by the presence of a methylidene group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylidene-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and subsequent dehydration steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylidene-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the methylidene group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methylidene-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 2-methylidene-5-oxohexanoate involves its interaction with various molecular targets. The methylidene group can act as an electrophile, reacting with nucleophiles in biological systems. The ketone group can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxohexanoate: Similar in structure but lacks the methylidene group.
Methyl acetoacetate: Contains a similar ester and ketone functional group but differs in the overall structure.
Methyl 3-oxohexanoate: Another ester with a ketone group but differs in the position of the functional groups.
Properties
CAS No. |
58371-22-5 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-methylidene-5-oxohexanoate |
InChI |
InChI=1S/C8H12O3/c1-6(8(10)11-3)4-5-7(2)9/h1,4-5H2,2-3H3 |
InChI Key |
CZMAZUJMOQFCBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=C)C(=O)OC |
Origin of Product |
United States |
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